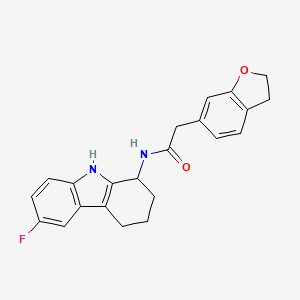

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Description

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring two fused aromatic systems:

- Benzofuran moiety: A 2,3-dihydrobenzofuran group substituted at the 6-position.

- Tetrahydrocarbazole core: A 6-fluoro-substituted 2,3,4,9-tetrahydro-1H-carbazole linked via an acetamide bridge.

The fluorine substituent may enhance metabolic stability and binding affinity through electronic effects .

Properties

Molecular Formula |

C22H21FN2O2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |

InChI |

InChI=1S/C22H21FN2O2/c23-15-6-7-18-17(12-15)16-2-1-3-19(22(16)25-18)24-21(26)11-13-4-5-14-8-9-27-20(14)10-13/h4-7,10,12,19,25H,1-3,8-9,11H2,(H,24,26) |

InChI Key |

UWAIGAMTEKMWCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CC4=CC5=C(CCO5)C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors.

Reaction Conditions: Specific reaction conditions depend on the synthetic strategy employed. These may include catalysts, solvents, temperatures, and reaction times.

Industrial Production: While there isn’t a widely established industrial method for large-scale production, research laboratories can synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions due to its functional groups.

Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

Major Products: These reactions lead to various derivatives, such as alcohols, ketones, and substituted analogs.

Scientific Research Applications

Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.

Medicine: Assessing its therapeutic properties (e.g., anticancer, anti-inflammatory).

Industry: Exploring its use as a precursor for other compounds or as a building block in drug discovery.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets. Hypothetically:

- It may interact with enzymes, receptors, or cellular pathways.

- Binding to specific protein pockets could modulate biological processes.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Carbazole Core

Several tetrahydrocarbazole derivatives with modified substituents have been synthesized and characterized (Table 1):

Table 1: Comparison of Carbazole Derivatives

Key Observations :

Analogues with Modified Aromatic Systems

Table 2: Comparison of Aromatic Moieties and Linkers

Key Observations :

- Benzofuran vs. Benzothiazole : Benzothiazole-containing analogs (e.g., ) may exhibit stronger π-π stacking interactions due to the sulfur atom’s polarizability, whereas benzofuran systems offer oxygen-based hydrogen-bond acceptors.

- Hybrid Structures : The indazole-terpyridine hybrid in demonstrates the versatility of acetamide linkers in connecting disparate aromatic systems, though this increases molecular weight and complexity.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety and a tetrahydrocarbazole derivative. The presence of a fluorine atom is significant for enhancing biological activity and modulating pharmacokinetic properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

These results suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation.

The proposed mechanism of action involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell growth and survival. Molecular docking studies have shown that the compound binds effectively to target proteins involved in these pathways, leading to apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. It appears to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease revealed that treatment with this compound resulted in:

- Improved cognitive function as assessed by maze tests.

- Reduced amyloid-beta plaque formation , a hallmark of Alzheimer's pathology.

This suggests potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal |

These characteristics suggest favorable absorption and distribution profiles, making it a viable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.